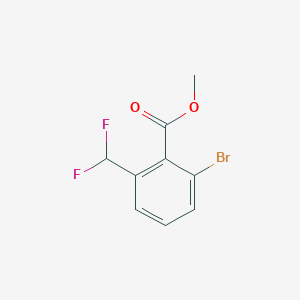

Methyl 2-bromo-6-(difluoromethyl)benzoate

Description

Methyl 2-bromo-6-(difluoromethyl)benzoate is a halogenated and fluorinated benzoate ester characterized by a bromine atom at the 2-position and a difluoromethyl group at the 6-position of the aromatic ring, with a methyl ester functionalizing the carboxyl group. Such compounds are often intermediates in pharmaceutical synthesis, leveraging halogen and fluorine substituents to modulate metabolic stability and binding interactions .

Key structural features:

Properties

IUPAC Name |

methyl 2-bromo-6-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNISZBYIPUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-(difluoromethyl)benzoate typically involves the bromination of methyl 2,6-difluorobenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of Methyl 2-bromo-6-(difluoromethyl)benzoate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Substitution Reactions: Methyl 2-bromo-6-(difluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation Reactions: Oxidation of the methyl ester group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Formation of 2-bromo-6-(difluoromethyl)benzyl alcohol.

Oxidation: Formation of 2-bromo-6-(difluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 2-bromo-6-(difluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 2-bromo-6-(difluoromethyl)benzoate exerts its effects is largely dependent on its interaction with biological targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary based on the specific application, but common pathways include inhibition of enzymatic activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Fluorine Variants

Table 1: Substituent Impact on Key Properties

*Predicted using fragment-based methods. †Estimated via computational tools (e.g., ChemAxon).

Ester Group Variations

Table 2: Ester Chain Length and Functional Impact

- Methyl vs. Ethyl Esters : Ethyl esters exhibit marginally higher lipophilicity and slower enzymatic hydrolysis, extending half-life in biological systems .

- Functional Trade-offs : Methyl esters are preferred in prodrug designs for rapid activation, whereas ethyl or larger esters enhance sustained release .

Fluorination Patterns

The difluoromethyl group in the 6-position contrasts with trifluoromethyl or monofluoromethyl analogs:

- CF₂H vs.

- Positional Effects : Fluorine at the 6-position (meta to ester) minimizes electronic interference with the ester’s resonance, preserving its hydrolytic stability compared to ortho-substituted fluorinated benzoates .

Biological Activity

Methyl 2-bromo-6-(difluoromethyl)benzoate is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Methyl 2-bromo-6-(difluoromethyl)benzoate features a benzoate structure with a bromine atom and a difluoromethyl group. Its molecular formula is , with a molecular weight of approximately 263.05 g/mol. The presence of the difluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of methyl 2-bromo-6-(difluoromethyl)benzoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound's binding affinity and selectivity, potentially leading to inhibition or activation of specific biochemical pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that methyl 2-bromo-6-(difluoromethyl)benzoate may also possess these activities .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of methyl 2-bromo-6-(difluoromethyl)benzoate. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant (MDR) pathogens. The compound's mechanism may involve disruption of bacterial cell walls or interference with essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. Its structural characteristics allow it to interact with cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Synthesis and Applications

Methyl 2-bromo-6-(difluoromethyl)benzoate can be synthesized through various methods, including halogenation reactions and esterification processes. Its versatility makes it a valuable building block in the synthesis of more complex organic molecules, particularly in drug development .

Applications in Medicinal Chemistry:

- Drug Development: As a precursor for synthesizing pharmacologically active compounds.

- Research Tool: Utilized in biochemical studies to probe enzyme functions or receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.